ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoroindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and increase yield.
Chemical Reactions Analysis
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in studies to understand the role of indole derivatives in biological systems.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound has a hydroxyl group instead of fluorine atoms, leading to different chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This derivative has an amino group and is known for its antiviral activity.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound has a thiosemicarbazide group and exhibits potent antiviral properties.
This compound stands out due to the presence of fluorine atoms, which enhance its stability and biological activity compared to other indole derivatives.
Properties
CAS No. |
2121108-83-4 |
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Molecular Formula |
C12H11F2NO2 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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